![molecular formula C24H29FN6O B2608066 N-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl]-5-(4-fluorophenyl)triazolidine-4-carboxamide CAS No. 2034445-23-1](/img/structure/B2608066.png)
N-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl]-5-(4-fluorophenyl)triazolidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl]-5-(4-fluorophenyl)triazolidine-4-carboxamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and recreational drugs due to its ability to cross the blood-brain barrier. The compound also contains a triazolidine ring, which is less common but can be found in certain antibiotics .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The piperazine ring is a saturated six-membered ring with two nitrogen atoms, while the triazolidine ring is a five-membered ring containing three nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the amide group could potentially undergo hydrolysis under acidic or basic conditions, while the piperazine ring might be susceptible to reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms might make it a base, while the fluorophenyl group could increase its lipophilicity .科学的研究の応用
Metabolic Pathways and Degradation
Piperazine derivatives are involved in metabolic pathways leading to the formation of various metabolites. For instance, piperazine rings in phenothiazine drugs degrade to form specific metabolites, showcasing the metabolic transformations these compounds undergo in biological systems (Breyer, Gaertner, & Prox, 1974).
Drug Disposition and Metabolism
The disposition and metabolism of novel compounds, including those with piperazine structures, have been studied to understand their pharmacokinetics. For example, SB-649868, an orexin receptor antagonist, undergoes extensive metabolism, highlighting the complex metabolic fate of these molecules in humans (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).
Pharmacokinetic Studies
Pharmacokinetic studies of compounds like D2624, related to anticonvulsant agents and containing dimethylphenyl groups, provide insights into the absorption, metabolism, and excretion of these drugs in rats and humans. Such studies are crucial for developing new therapeutic agents, indicating the importance of understanding the pharmacokinetic profiles of similar compounds (Martin, Bishop, Kerr, Moor, Moore, Sheffels, Rashed, Slatter, Berthon-Cedille, Lepage, Descombe, Picard, Baillie, & Levy, 1997).
Clinical Trials and Drug Safety
Clinical trials and studies on drug safety are vital aspects of research involving compounds like imidazole-4-carboxamide, 5-(3,3-dimethyl-1-triazeno), which was administered to patients with malignant melanoma. These studies help in understanding the therapeutic potential and safety profile of new drugs (Skibba, Ramirez, Beal, & Bryan, 1969).
将来の方向性
特性
IUPAC Name |
N-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl]-5-(4-fluorophenyl)triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33FN6O/c1-17-4-5-18(2)21(16-17)31-14-12-30(13-15-31)11-3-10-26-24(32)23-22(27-29-28-23)19-6-8-20(25)9-7-19/h4-9,16,22-23,27-29H,3,10-15H2,1-2H3,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIBFQDOZRONFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CCCNC(=O)C3C(NNN3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
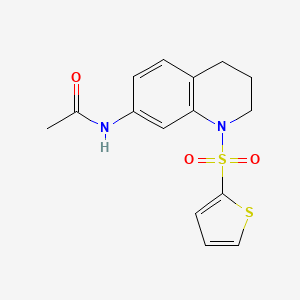

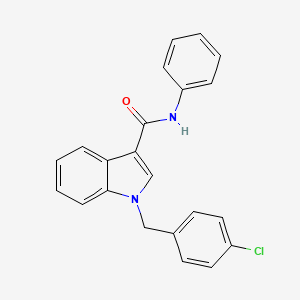
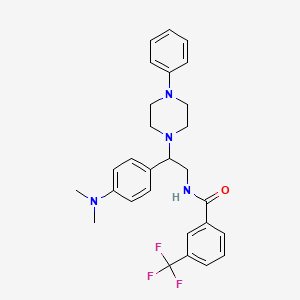

![3-(4-fluorobenzyl)-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2607988.png)
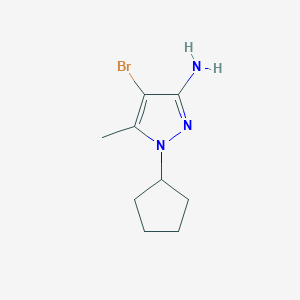

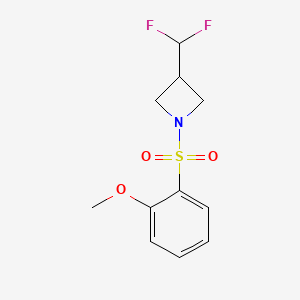

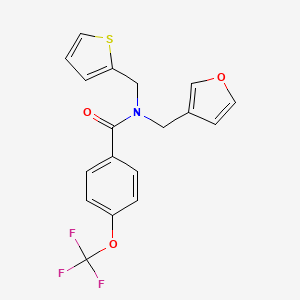
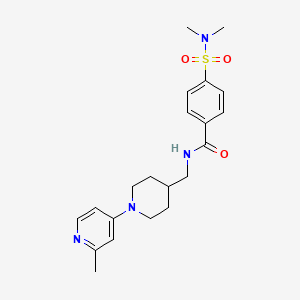
![5-[(3-Ethyl-5-methyltriazol-4-yl)methyl]-1,2,5-dithiazepane](/img/structure/B2608003.png)
![N-cyclopentyl-4-(3-methylbutyl)-2-[2-(4-methylphenyl)-2-oxoethyl]-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2608004.png)
